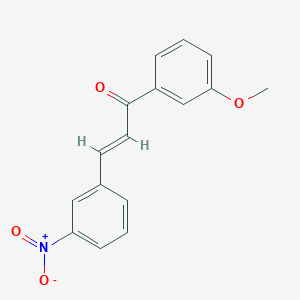

(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- Third-Order Nonlinear Optical and Optical Limiting Properties : (Maidur & Patil, 2018) explored the third-order nonlinear optical properties of chalcone derivatives, including (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, when doped in Poly(methyl methacrylate) (PMMA) thin films. These films exhibited strong nonlinear absorption behavior and optical limiting properties, making them suitable for applications in visible laser protection.

Crystal Structures

Structural Analysis of Isomers : A study by (Bolte et al., 1996) focused on the crystal structures of isomers of this compound, providing insights into their molecular conformations and the impact of the nitro group's position on the phenyl rings.

Geometric Parameters and Crystal Packing : The geometric parameters and crystal packing of compounds similar to this compound were investigated, revealing important details about molecular interactions and stabilization forces within the crystal structures. Relevant research includes works by (Yathirajan et al., 2007), (Kapoor et al., 2011), and (Zhang et al., 2011).

Antimicrobial and Antioxidant Activities

Antimicrobial Activity : Research by (Qiu et al., 2012) demonstrated the potential of nitrochalcones, structurally related to this compound, in exhibiting significant antimicrobial activities against various bacteria and fungi.

Antioxidant Activity : The study by (Sulpizio et al., 2016) synthesized and characterized 2'-aminochalcone derivatives, including a compound structurally similar to this compound, and assessed their antioxidant activity, indicating their potential as free radical scavengers.

Electronic and Spectroscopic Properties

- Solvatochromic Effects and Photophysical Properties : The research conducted by (Kumari et al., 2017) investigated the solvatochromic effects on the absorption and fluorescence spectra of chalcone derivatives, including compounds similar to this compound, in various solvents.

Optical Limiting Applications

- Optical Limiting Behavior : The nonlinear optical properties and optical limiting behavior of novel chalcone derivatives were explored in (Mathew et al., 2019), suggesting potential applications in protecting against intense laser radiation.

Wirkmechanismus

Target of Action

The primary target of 3’-METHOXY-3-NITROCHALCONE is Glycogen Synthase Kinase 3 beta (GSK3β) . GSK3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, cell cycle progression, and apoptosis .

Mode of Action

3’-METHOXY-3-NITROCHALCONE interacts with GSK3β, inhibiting its activity . The compound binds with GSK3β at a binding affinity ranged between -7.5 kcal/mol and -6.8 kcal/mol . This interaction leads to the inhibition of GSK3β, which in turn affects various physiological processes.

Biochemical Pathways

The inhibition of GSK3β by 3’-METHOXY-3-NITROCHALCONE affects several biochemical pathways. One of the key pathways influenced is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Inhibition of GSK3β prevents the degradation of β-catenin, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. This process activates the transcription of Wnt target genes, which are involved in cell survival and proliferation .

Pharmacokinetics

The swissadme analysis of a similar compound indicated potential druggability and leadlikeness , suggesting that 3’-METHOXY-3-NITROCHALCONE may also possess favorable pharmacokinetic properties.

Result of Action

The inhibition of GSK3β by 3’-METHOXY-3-NITROCHALCONE leads to several cellular effects. It has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner . Additionally, it can prevent cell migration at non-lethal concentrations .

Eigenschaften

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(10-12)17(19)20/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDVEOQWALGNQB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)

![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)